7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO- 7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO-
Brand Name: Vulcanchem
CAS No.: 63077-00-9
VCID: VC18675380
InChI: InChI=1S/C20H15N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-8,10,12,21H,9,11H2
SMILES:
Molecular Formula: C20H15N
Molecular Weight: 269.3 g/mol

7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO-

CAS No.: 63077-00-9

Cat. No.: VC18675380

Molecular Formula: C20H15N

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO- - 63077-00-9

Specification

CAS No. 63077-00-9
Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
IUPAC Name 12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene
Standard InChI InChI=1S/C20H15N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-8,10,12,21H,9,11H2
Standard InChI Key VDHREAQAVYIPPC-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C3=CC=CC=C31)NC4=C2C5=CC=CC=C5C=C4

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

7H-Dibenzo(a,g)carbazole, 12,13-dihydro- belongs to the carbazole family, featuring a pentacyclic framework with a nitrogen atom at position 12. The IUPAC name, 12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene, reflects its complex fused-ring system . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₀H₁₅N
Molecular Weight269.3 g/mol
Density1.266 g/cm³
Boiling Point513.8°C at 760 mmHg
Flash Point231.1°C
LogP (Octanol-Water)5.09

The planar structure facilitates π-π stacking interactions, contributing to its stability and reactivity in biological systems .

Spectroscopic Characterization

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 269.120 (C₂₀H₁₅N⁺) .

  • NMR: ¹H NMR spectra reveal aromatic protons at δ 7.2–8.1 ppm and aliphatic protons at δ 2.8–3.5 ppm, consistent with fused-ring hydrogens .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=C) and 3400 cm⁻¹ (N-H) validate the carbazole backbone .

Synthesis and Optimization

Two-Step Amination Protocol

The synthesis involves racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) reacting with ammonium sulfite and aqueous ammonia under autoclave conditions :

ParameterCondition
Temperature220°C
Reaction Time16 hours (8 + 8 hours)
ReagentsNH₄OH, (NH₄)₂SO₃·H₂O
Yield98%

This method minimizes side products like 7H-dibenzo[c,g]carbazole (DBC) through controlled stepwise amination .

Alternative Routes

  • Photocyclization: UV-induced cyclization of biphenyl precursors achieves moderate yields (27–37%) .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings with aryl halides remain experimental .

Biological Activity and Toxicological Profile

DNA Adduct Formation

7H-Dibenzo(a,g)carbazole, 12,13-dihydro- induces carcinogenicity via DNA adducts, with organ-specific patterns :

OrganMajor AdductsRelative Binding (vs. Lung)
LiverAdduct 610x
LungAdduct 31x
SkinAdducts 2, 30.1x

Acute exposure (single intraperitoneal dose) elevates hepatic adducts tenfold over 21 days, while chronic exposure (topical) shows cumulative adducts over 15 weeks .

Mutagenicity and Metabolic Activation

  • Mutagenic Potential: In rat liver co-cultures, the compound exhibits higher mutagenicity than benzo[a]pyrene, inducing 8.0 ± 2.8 mutants/10⁵ survivors at 40 µM .

  • CYP1A1 Metabolism: Molecular docking reveals two binding modes in cytochrome P450 1A1, with O-quinone intermediates forming stable DNA adducts .

Research Applications and Environmental Impact

Biomedical Research

  • Carcinogenesis Models: Used to study organ-specific tumorigenesis due to its predictable adduct profiles .

  • Metabolic Studies: Serves as a probe for CYP1A1 activity and xenobiotic metabolism .

Industrial Applications

  • Organic Electronics: Preliminary studies suggest utility in solar cells and phosphorescent materials due to extended π-conjugation .

Environmental Persistence

  • Bioaccumulation: High logP (5.09) indicates potential bioaccumulation in aquatic ecosystems .

  • Regulatory Status: Classified under HS Code 2933990090, with restricted use in commercial products .

Computational Insights and Future Directions

Molecular Dynamics Simulations

  • CYP1A1 Binding: Free energy calculations (−9.2 kcal/mol) confirm stable interactions at the enzyme’s active site, favoring O-quinone formation .

  • Adduct Stability: Depurinating adducts (e.g., 7-[3,4-dione-DBC-1-yl]-Ade) exhibit longer half-lives than stable adducts, influencing carcinogenic potency .

Therapeutic Targeting

  • Androgen Receptor Inhibition: Docking studies suggest moderate affinity (Ki = 8.2 µM) for androgen receptors, hinting at prostate cancer applications .

  • 5α-Reductase Inhibition: Compound 13 shows promise with a lower inhibition constant (Ki = 0.4 µM) than finasteride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator